![molecular formula C17H18ClN5O B2361078 1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 924828-42-2](/img/structure/B2361078.png)

1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

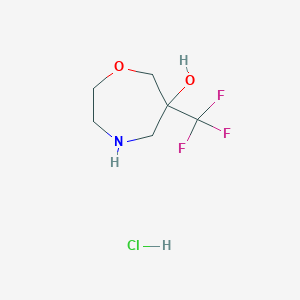

Description

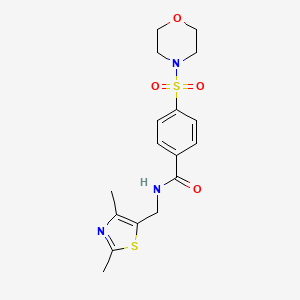

Molecular Structure Analysis

The molecular structure of this compound was confirmed via 1H NMR, 13C NMR, MS, and FT-IR spectra . The DFT-optimized structure was consistent with that determined by X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in organic chemistry .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds similar to 1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been widely studied. These compounds have been synthesized through various methods, including microwave-assisted cyclocondensation and reactions with primary amines. The structures of these compounds are confirmed using techniques such as FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The geometric parameters and theoretical physical and chemical properties of these compounds have been analyzed and correlated with their experimental data, providing insights into their molecular structures and potential biological activities (Titi et al., 2020).

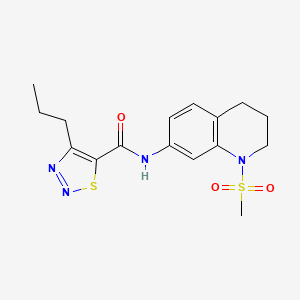

Antimicrobial and Insecticidal Activities

Several studies have reported on the antimicrobial and insecticidal potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. These compounds have been evaluated against various microorganisms and insects, showing significant activity. The relationship between the structure and biological activity of these compounds has been a focus of research, highlighting the importance of specific substitutions on the pyrimidine ring for enhancing their bioactivity (Deohate & Palaspagar, 2020).

Antitumor Activity

The antitumor activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives has also been explored, with studies demonstrating their potential against various cancer cell lines. The synthesis of these compounds involves intricate chemical reactions and the use of specific catalysts and conditions to achieve the desired products with potent biological activities. The exploration of their antitumor properties is crucial for the development of new therapeutic agents (Liu et al., 2009).

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O/c18-15-6-2-1-4-12(15)10-23-17-14(9-22-23)16(20-11-21-17)19-8-13-5-3-7-24-13/h1-2,4,6,9,11,13H,3,5,7-8,10H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKNJSNAYCCDCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)

![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)

![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)

![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)

![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)

![N-(3-cyanophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2361017.png)